Royleanonic acid

Description

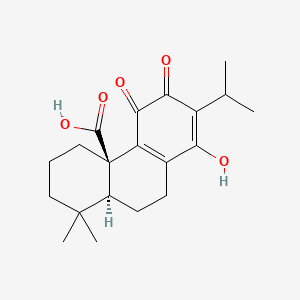

Structure

3D Structure

Properties

CAS No. |

350590-46-4 |

|---|---|

Molecular Formula |

C20H26O5 |

Molecular Weight |

346.4 g/mol |

IUPAC Name |

(4aR,10aS)-8-hydroxy-1,1-dimethyl-5,6-dioxo-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carboxylic acid |

InChI |

InChI=1S/C20H26O5/c1-10(2)13-15(21)11-6-7-12-19(3,4)8-5-9-20(12,18(24)25)14(11)17(23)16(13)22/h10,12,21H,5-9H2,1-4H3,(H,24,25)/t12-,20+/m0/s1 |

InChI Key |

LFNJOAMWXNMXHJ-FKIZINRSSA-N |

Isomeric SMILES |

CC(C)C1=C(C2=C(C(=O)C1=O)[C@]3(CCCC([C@@H]3CC2)(C)C)C(=O)O)O |

Canonical SMILES |

CC(C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3CC2)(C)C)C(=O)O)O |

Origin of Product |

United States |

Natural Occurrence and Phytochemical Context of Royleanonic Acid

Biosynthesis of Royleanonic Acid

Regulation of Biosynthetic Enzymes and Metabolic Flux

Detailed research findings specifically elucidating the regulation of biosynthetic enzymes and the metabolic flux for this compound synthesis are limited in current scientific literature. However, studies on the broader class of abietane (B96969) diterpenoids in Salvia species provide significant insights into the likely regulatory mechanisms.

Metabolic flux refers to the rate of turnover of metabolites through a metabolic pathway. creative-proteomics.com Metabolic Flux Analysis (MFA) is a methodology used to quantify these rates and understand how carbon flows through the cellular network. creative-proteomics.comnih.gov To date, no studies have been published that apply MFA specifically to the biosynthesis of this compound. Such an analysis would involve isotope labeling experiments to trace the path of carbon from primary metabolites, like glucose, through the intricate network of reactions leading to the final compound. This would allow for the identification of rate-limiting steps and potential bottlenecks in the biosynthetic pathway, providing a quantitative understanding of how metabolic resources are allocated to produce this compound.

The following table presents key enzymes in the general abietane diterpenoid biosynthetic pathway whose transcriptional regulation is known to influence pathway output.

| Enzyme | Abbreviation | Function in Pathway | Regulatory Observation |

|---|---|---|---|

| 1-deoxy-D-xylulose 5-phosphate synthase | DXS | First committed step of the MEP pathway. | Transcriptional level highly correlated with diterpene content in elicited S. sclarea. nih.gov |

| 1-deoxy-D-xylulose 5-phosphate reductoisomerase | DXR | Second step of the MEP pathway. | Transcriptional level highly correlated with diterpene content in elicited S. sclarea. nih.gov |

| Geranylgeranyl diphosphate (B83284) synthase | GGPPS | Synthesizes the C20 precursor GGPP. | Transcriptional level highly correlated with diterpene content in elicited S. sclarea. nih.gov |

| Copalyl diphosphate synthase | CPPS | First cyclization step leading to the abietane skeleton precursor. | Transcriptional level highly correlated with diterpene content in elicited S. sclarea. nih.gov |

Isolation, Purification, and Structural Elucidation Methodologies for Royleanonic Acid

Advanced Chromatographic Separation Techniques

Chromatography is fundamental to separating royleanonic acid from the complex mixture of metabolites present in crude plant extracts. A combination of techniques is often employed to achieve the high degree of purity required for structural analysis and bioassays.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Scale

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the analysis and purification of diterpenoids like this compound. taylorfrancis.comnih.govjfda-online.com Its high resolution, accuracy, and efficiency make it suitable for various stages of the isolation process. shimadzu.comwelch-us.com

Analytical HPLC: This mode is used for the rapid quantitative analysis of crude extracts and fractions obtained from other separation techniques. nih.gov By comparing the retention time of a peak in the sample to that of a known standard, the presence and relative amount of this compound can be determined. jfda-online.com HPLC systems coupled with a Diode Array Detector (DAD) or UV detector are commonly used for this purpose, with chromatograms typically recorded at wavelengths such as 254 nm and 290 nm. nih.govjfda-online.com

Preparative HPLC (Prep-HPLC): When the goal is to isolate pure this compound in larger quantities, preparative HPLC is employed. shimadzu.comwaters.com This technique uses larger columns and higher flow rates to handle greater sample loads. lcms.cz Fractions are collected as they elute from the column, and those containing the target compound are pooled. shimadzu.com Reversed-phase columns, such as C18, are frequently used with a mobile phase consisting of a gradient of water and an organic solvent like methanol (B129727) or acetonitrile, often with a small amount of acid (e.g., acetic or formic acid) to improve peak shape. jfda-online.comshimadzu.com The purity of the isolated fractions is subsequently confirmed using analytical HPLC. shimadzu.com

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) Applications

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is a powerful method for identifying different substances within a sample. jfda-online.comshimadzu.com However, due to the low volatility of this compound, which possesses both hydroxyl and carboxylic acid functional groups, direct analysis by GC is not feasible. shimadzu.comsigmaaldrich.com

To overcome this limitation, a chemical derivatization step is necessary to increase the analyte's volatility. jfda-online.comsigmaaldrich.com This process involves converting the polar functional groups into less polar, more volatile derivatives. Common derivatization methods include:

Alkylation: Specifically, methylation of the carboxylic acid group.

Silylation: Reaction with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), to convert the hydroxyl groups into trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers. sigmaaldrich.com

Once derivatized, the sample can be injected into the GC-MS system. The gas chromatograph separates the components of the mixture, and the mass spectrometer fragments the eluting molecules into a unique pattern of ions. shimadzu.com This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that can be compared to spectral libraries for positive identification.

Countercurrent Chromatography (CCC) for Complex Mixture Resolution

Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that eliminates the use of a solid support, thereby avoiding issues like irreversible adsorption of the sample. researchgate.net This makes it particularly effective for the preparative separation of natural products from complex crude extracts. researchgate.netnih.gov High-Speed Countercurrent Chromatography (HSCCC) is an advanced form of this technique that utilizes high rotational speeds to enhance efficiency. researchgate.netnih.gov

Studies have demonstrated the successful use of HSCCC for the separation of diterpenoids from Salvia species, a known source of this compound. jfda-online.comresearchgate.netnih.gov The process involves:

Solvent System Selection: A suitable biphasic solvent system is chosen to ensure an optimal partition coefficient (K) for the target compounds. A commonly used system for separating diterpenoids is a mixture of n-hexane, ethyl acetate, methanol, and water in various ratios (e.g., 7:3:7:3 v/v/v/v). researchgate.netnih.gov

Separation: The crude or partially purified extract is dissolved in the solvent system and introduced into the CCC coil. One liquid phase is held stationary while the other is pumped through, partitioning the sample's components based on their relative solubilities in the two phases.

Fraction Collection: Fractions are collected over time and analyzed (often by HPLC) to identify those containing the pure compound.

This technique has been shown to be highly efficient for isolating major and even minor diterpenoids from complex plant extracts in a single step. researchgate.netnih.gov

Other Modern Chromatographic Approaches

Alongside the advanced techniques mentioned above, traditional chromatographic methods remain crucial, often as preliminary purification steps.

Column Chromatography (CC): This is a foundational technique used for the initial fractionation of crude plant extracts. The extract is loaded onto a column packed with a solid adsorbent, most commonly silica (B1680970) gel or Sephadex, and eluted with a series of solvents of increasing polarity. This separates the complex mixture into simpler fractions.

Thin-Layer Chromatography (TLC): TLC is an essential tool used to monitor the progress of column chromatography separations and to identify fractions containing compounds of interest by comparing their retardation factor (Rf) values to that of a reference standard.

Spectroscopic and Spectrometric Characterization

Once a pure compound is isolated, its chemical structure must be unequivocally determined. This is achieved primarily through a combination of spectroscopic techniques, with Nuclear Magnetic Resonance being the most definitive. impactfactor.orgulisboa.pt

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Assignment

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules like this compound. numberanalytics.comresearchgate.netlongdom.org By analyzing various NMR experiments, the complete carbon skeleton and relative stereochemistry can be determined. impactfactor.orgnumberanalytics.com

1D NMR (¹H and ¹³C):

The ¹H NMR spectrum provides information about the chemical environment of all hydrogen atoms in the molecule, including their number, connectivity (via spin-spin coupling), and spatial proximity.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical nature (e.g., C, CH, CH₂, CH₃, C=O). The DEPT (Distortionless Enhancement by Polarization Transfer) experiment is used in conjunction to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons.

2D NMR (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons, helping to piece together fragments of the molecule. longdom.org

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom it is directly attached to.

The combined data from these NMR experiments allow for the complete assignment of all proton and carbon signals, confirming the abietane-type diterpenoid structure of this compound. impactfactor.org

| NMR Data for this compound |

| ¹H-NMR (CDCl₃, δ ppm) |

| Signals at δ 0.883, 0.897, 1.210, 1.228 (methyl signals), 3.218 (septet, H-15, isopropyl group), 5.8 (dd, benzylic proton at C-7), 7.134 (s, aromatic proton at C-12). impactfactor.org |

| ¹³C-NMR (CDCl₃, δ ppm) |

| The spectrum typically shows 20 carbon signals characteristic of the abietane (B96969) skeleton, including signals for methyl groups, methylene and methine carbons in the alicyclic rings, olefinic carbons of the quinone moiety, and a carboxylic acid carbon. A signal at δ 70.38 corresponds to the benzylic carbon at C-7. impactfactor.org |

| Note: The specific chemical shifts can vary slightly depending on the solvent and the specific isomer. |

One-Dimensional NMR (¹H, ¹³C)

One-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, represents the foundational step in the structural elucidation of this compound. researchgate.netimpactfactor.org These experiments provide critical information about the molecular framework.

The ¹H NMR spectrum reveals the number and types of protons in the molecule, their chemical environment, and their coupling interactions with neighboring protons.

The ¹³C NMR spectrum indicates the number of distinct carbon atoms in the molecule. For the this compound core, 20 carbon signals are typically expected. scispace.com Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) are used in conjunction with the standard ¹³C NMR to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. researchgate.netimpactfactor.org The chemical shifts in the ¹³C spectrum are characteristic of the abietane skeleton, with distinct signals for carbonyl groups, olefinic carbons of the quinone ring, and the aliphatic carbons of the fused ring system.

Table 1: Representative ¹³C NMR Data for this compound Moiety Note: Data is compiled from related structures and may show slight variations based on solvent and specific derivative.

| Carbon No. | Chemical Shift (δ) ppm | Carbon Type (from DEPT) |

| C-1 | ~39.0 | CH₂ |

| C-2 | ~18.5 | CH₂ |

| C-3 | ~41.5 | CH₂ |

| C-4 | ~33.5 | C |

| C-5 | ~50.8 | CH |

| C-6 | ~21.7 | CH₂ |

| C-7 | ~31.4 | CH₂ |

| C-8 | ~135.0 | C |

| C-9 | ~147.1 | C |

| C-10 | ~37.9 | C |

| C-11 | ~184.2 | C=O |

| C-12 | ~151.8 | C-OH |

| C-13 | ~24.8 | CH |

| C-14 | ~185.0 | C=O |

| C-15 | ~26.5 | CH |

| C-16 | ~21.2 | CH₃ |

| C-17 | ~21.2 | CH₃ |

| C-18 | ~33.0 | CH₃ |

| C-19 | ~21.5 | CH₃ |

| C-20 | ~179.0 | C=O (Acid) |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the complete structure of this compound by establishing connectivity between atoms. researchgate.net

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is instrumental in tracing the proton-proton networks within the molecule's fused ring system and side chain. scispace.comimpactfactor.org

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on the more easily interpreted proton spectrum. scispace.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is arguably one of the most powerful NMR techniques for structure elucidation. It reveals correlations between protons and carbons that are separated by two or three bonds. This information is vital for connecting the different spin systems identified by COSY, placing quaternary carbons, and positioning functional groups like carbonyls and methyls on the molecular skeleton. scispace.comresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is the primary NMR method used to determine the relative stereochemistry of the molecule by observing spatial proximities between protons across the ring system. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight of this compound and to gain structural insights through the analysis of its fragmentation patterns. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z). mfd.org.mk This high precision allows for the calculation of the elemental composition, which is used to determine the exact molecular formula of the compound. For a derivative of this compound, HRMS analysis has confirmed a molecular formula of C₂₀H₂₆O₅. nih.gov

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) is used to obtain detailed structural information. researchgate.net In this technique, the molecular ion (or a specific precursor ion) of this compound is selected and then subjected to fragmentation, often through Collision-Induced Dissociation (CID). nih.gov The resulting fragment ions are then analyzed. This fragmentation pattern is highly characteristic and acts as a structural fingerprint, helping to confirm the identity of the compound by observing losses of functional groups (e.g., H₂O, CO, CO₂) and cleavages of the ring structure. nih.govscience.gov

Table 2: Representative MS/MS Fragmentation Data for a this compound Derivative (C₂₀H₂₆O₅) nih.gov

| Precursor Ion (m/z) | Fragment Ions (m/z) |

| 347.1848 [M+H]⁺ | 301, 273, 259 |

| 345.1710 [M-H]⁻ | 283, 268, 227 |

Coupling with Chromatography (LC-MS, LC-QTOF/MS)

The coupling of liquid chromatography (LC) with mass spectrometry (LC-MS) is a powerful tool for the analysis of this compound in complex mixtures such as plant extracts. researchgate.net Systems like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to a Quadrupole Time-of-Flight (QTOF) mass spectrometer offer high separation efficiency and sensitive detection. scispace.commfd.org.mk

This hyphenated technique allows for the chromatographic separation of this compound from other metabolites prior to its introduction into the mass spectrometer. researchgate.net This is essential for accurate identification and quantification. researchgate.net Analytical setups often involve a C18 reversed-phase column with a gradient elution using a mobile phase of water and acetonitrile, typically acidified with formic acid. mfd.org.mknih.gov The use of a QTOF analyzer allows for the acquisition of both high-resolution mass data and MS/MS fragmentation data in a single run. mfd.org.mk

X-ray Crystallography for Absolute Configuration Determination

While NMR and MS are powerful tools for determining the planar structure and relative stereochemistry of this compound, single-crystal X-ray crystallography provides the most definitive evidence for its three-dimensional structure. researchgate.net This technique involves irradiating a single, high-quality crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

This analysis yields a detailed electron density map of the molecule, from which the precise position of each atom can be determined. Crucially, X-ray crystallography is the gold standard for unambiguously establishing the absolute configuration of chiral centers within the molecule. researchgate.net The absolute structure of this compound has been successfully confirmed using this method. researchgate.netkib.ac.cn

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule. In the structural elucidation of this compound, FTIR analysis reveals characteristic absorption bands that correspond to its key structural features. The spectrum provides a unique molecular fingerprint, confirming the presence of hydroxyl, carbonyl, and other significant groups. nih.gov

The analysis of roylean-type abietane diterpenoids, including this compound, isolated from the roots of Plectranthus madagascariensis, has shown distinct infrared (IR) absorptions. ulisboa.pt The presence of a broad absorption band in the region of 3500-2500 cm⁻¹ is indicative of the O-H stretching vibration of a carboxylic acid group, which is known to form strong hydrogen bonds. spectroscopyonline.com The sharp, intense peak typically observed around 1730-1700 cm⁻¹ is attributed to the C=O stretching vibration of the carboxylic acid. spectroscopyonline.com Another significant carbonyl stretching vibration appears around 1680-1660 cm⁻¹, corresponding to the quinone moiety.

The FTIR spectrum further displays bands related to C-H stretching of methyl and methylene groups, typically in the 2960-2850 cm⁻¹ range. The C-O stretching of the carboxylic acid can be observed between 1320 and 1210 cm⁻¹. spectroscopyonline.com Additionally, O-H wagging peaks, which are characteristically broad due to hydrogen bonding, can appear around 960-900 cm⁻¹. spectroscopyonline.com

A summary of the characteristic FTIR absorption bands for this compound is presented in the table below.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3500-2500 | O-H stretch (Carboxylic acid) |

| 2960-2850 | C-H stretch (Aliphatic) |

| 1730-1700 | C=O stretch (Carboxylic acid) |

| 1680-1660 | C=O stretch (Quinone) |

| 1320-1210 | C-O stretch (Carboxylic acid) |

| 960-900 | O-H wag (Carboxylic acid) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible radiation by a molecule, providing information about its electronic transitions. uu.nl For this compound, the UV-Vis spectrum is characteristic of its abietane-type p-quinone chromophore. This technique is highly sensitive and can be used to confirm the presence of the conjugated system within the molecule. uu.nl

The electronic spectrum of this compound typically exhibits distinct absorption maxima (λmax). Research on royleanones from Plectranthus madagascariensis has utilized UV spectroscopy for their characterization. ulisboa.pt The spectrum is defined by π → π* transitions within the quinone ring system.

Typically, two main absorption bands are observed. The first, appearing in the ultraviolet region around 280-290 nm, corresponds to the benzenoid π → π* transitions. The second, a broad and less intense band in the visible region around 400-410 nm, is characteristic of the n → π* transition of the quinone carbonyl groups. The presence of these specific absorption bands is a key indicator for the roylean-type quinone structure.

The table below summarizes the typical UV-Vis absorption data for this compound.

| Wavelength (λmax, nm) | Electronic Transition | Chromophore |

| 280-290 | π → π | Benzenoid |

| 400-410 | n → π | Quinone |

Chemometric and Computational Approaches in Structural Elucidation

Modern structural elucidation increasingly benefits from the integration of chemometric and computational methods alongside traditional spectroscopic techniques. These approaches offer powerful tools for data analysis, structure verification, and prediction of molecular properties.

Chemometrics , which involves the application of statistical and mathematical methods, can be used to analyze complex datasets from techniques like FTIR and NMR. For instance, Principal Component Analysis (PCA) can be applied to spectral data from plant extracts to differentiate between samples containing different diterpenoids, including this compound, and to identify spectral markers associated with these compounds. mdpi.com This can aid in the targeted isolation of specific natural products.

Computational chemistry , particularly Density Functional Theory (DFT), has become an invaluable tool in confirming and predicting the structures of natural products. imperial.ac.uk DFT calculations can be used to optimize the geometry of a proposed structure for this compound and to predict its spectroscopic properties, such as NMR chemical shifts, vibrational frequencies (FTIR), and electronic transitions (UV-Vis). aps.orgmdpi.com These computationally predicted spectra can then be compared with experimental data to provide a high level of confidence in the structural assignment. aps.org For example, DFT methods have been successfully used to predict crystal structure parameters and analyze electronic properties in other complex organic molecules. aps.org This approach is particularly useful for resolving ambiguities in stereochemistry or for distinguishing between closely related isomers. The use of van der Waals density-functional theory (vdW-DFT) has shown good agreement with experimental results for predicting crystal structure parameters in organic compounds. aps.org

Chemical Synthesis and Semisynthesis of Royleanonic Acid and Its Derivatives

Synthetic Routes to Royleanonic Acid

The total synthesis of this compound was first achieved by Edwards in 1962, which unequivocally established its chemical structure. nih.gov More contemporary synthetic strategies often utilize readily available natural products as starting materials. One notable approach begins with carnosic acid, an abundant diterpene found in rosemary and sage. d-nb.infonih.govnih.govnih.gov

A described synthetic route from carnosic acid involves several key steps. d-nb.infonih.gov Initially, carnosic acid undergoes intramolecular esterification to form a lactone. The 12-hydroxy group is then protected, for example, as a methoxymethyl (MOM) ether. Following hydrolysis, the resulting free phenol (B47542) is oxidized to create the characteristic para-benzoquinone moiety of this compound. The final step involves the removal of the protecting group to yield the desired this compound. d-nb.infonih.gov

Semisynthetic Modifications from Precursors

The structural framework of naturally occurring diterpenoids provides a versatile scaffold for semisynthetic modifications. Carnosic acid, in particular, has proven to be a valuable precursor for generating this compound and a variety of its analogues. d-nb.infonih.govkib.ac.cn

Conversion of Carnosic Acid to this compound and Analogues

The transformation of carnosic acid to this compound is a key semisynthetic pathway. d-nb.infonih.gov This process leverages the inherent chemical reactivity of the carnosic acid structure to introduce the para-benzoquinone feature. By modifying the reaction conditions and introducing different reagents, a diverse array of this compound analogues can be produced, allowing for the exploration of structure-activity relationships. d-nb.infonih.gov

Derivatization Strategies at Specific Structural Positions (e.g., C-20, C-14, C-7)

To investigate the influence of different functional groups on biological activity, researchers have focused on modifying specific positions on the this compound skeleton, such as C-20, C-14, and C-7. d-nb.infonih.govresearchgate.net

The carboxylic acid group at the C-20 position of this compound has been a primary target for derivatization. d-nb.infonih.gov Its conversion into a variety of amide derivatives has been a successful strategy to generate new compounds. d-nb.infonih.govresearchgate.net This is often achieved by first converting the carboxylic acid to a more reactive intermediate, which can then be reacted with a range of amines to yield the corresponding amides. d-nb.infonih.gov For instance, a series of 15 new amide derivatives were synthesized from carnosic acid by first forming a lactone, which was then opened by various amines. d-nb.infonih.gov

The para-benzoquinone moiety is a defining feature of royleanones and plays a crucial role in their chemical reactivity. d-nb.infonih.govwikipedia.org Modifications at this site, including at the C-14 position, have been explored to understand its contribution to the molecule's biological effects. nih.gov While the para-benzoquinone moiety is not a Michael acceptor like the ortho-benzoquinone in tanshinones, its modification can still influence cytotoxicity. nih.gov For example, blocking the C-14 conjugate addition site in some derivatives did not lead to a decrease in cytotoxic activity. nih.gov

Development of Novel this compound Analogues with Modified Bioactivities

The synthesis of novel this compound analogues has led to the discovery of compounds with altered and sometimes enhanced biological activities. d-nb.infonih.govresearchgate.net A key focus has been on improving the cytotoxic effects of these compounds against various cancer cell lines.

Research has shown that the C-20 group is important for the cytotoxic activity of royleanone (B1680014) derivatives. d-nb.infonih.gov this compound itself has demonstrated more potent antitumor activity compared to derivatives lacking this group. d-nb.infonih.gov The synthesis of amide derivatives at the C-20 position has yielded compounds with significant cytotoxic activities. d-nb.infonih.gov For example, several amide derivatives of this compound exhibited potent cytotoxicity against human cancer cell lines, with some compounds showing IC50 values in the low micromolar range. d-nb.infonih.gov

Table 1: Cytotoxicity of Selected Royleanone Amide Derivatives

| Compound | HepG2 IC50 (μM) | MCF-7 IC50 (μM) | A549 IC50 (μM) |

| 5b | >10 | >10 | >10 |

| 5d | >10 | >10 | >10 |

| 6b | 4.31 | 5.23 | 6.87 |

| 6c | 3.12 | 4.55 | 5.19 |

| 6d | 2.89 | 3.76 | 4.23 |

| 6e | 3.54 | 4.11 | 5.88 |

| 7 | 1.02 | 2.03 | 3.45 |

| Data sourced from research on the synthesis and cytotoxicities of royleanone derivatives. d-nb.infonih.gov |

These findings underscore the importance of synthetic and semisynthetic chemistry in the development of new therapeutic agents based on the this compound scaffold.

Stereochemical Considerations in Synthetic Pathways

The synthesis of this compound, a complex abietane (B96969) diterpenoid, presents significant stereochemical challenges due to the presence of multiple stereocenters in its tricyclic core. The control of both relative and absolute stereochemistry is paramount to achieving the naturally occurring enantiomer. Synthetic strategies often rely on either a chiral pool approach, starting from a readily available chiral natural product, or an enantioselective total synthesis that establishes the key stereocenters through asymmetric reactions.

A prevalent strategy for the synthesis of this compound and its derivatives involves the utilization of naturally occurring diterpenoids with the correct abietane skeleton and stereochemistry as starting materials. Carnosic acid, another abietane diterpenoid, is a common precursor. nih.gov This chiral pool approach elegantly circumvents the need for creating the fundamental stereochemical framework from scratch. The synthesis of this compound from carnosic acid primarily involves functional group transformations, such as oxidation of the aromatic ring to the characteristic p-quinone moiety, while preserving the inherent stereochemistry of the starting material. nih.gov

In one reported synthesis, carnosic acid is first converted to a lactone to protect the C-20 carboxylic acid and the C-12 hydroxyl group. nih.gov Subsequent protection of the remaining phenolic hydroxyl and hydrolysis of the lactone sets the stage for the crucial oxidation step. The oxidation of the phenolic ring to the p-benzoquinone of this compound does not affect the existing stereocenters at C-5 and C-10. This preservation of stereochemistry is a key advantage of the semisynthetic route.

For de novo total syntheses, the stereocontrolled construction of the tricyclic abietane core is a primary focus. Enantioselective methods are employed to set the absolute configuration of key stereocenters. One notable approach for the synthesis of the related (+)-royleanone involves a tandem asymmetric Diels-Alder reaction followed by a pyrolytic sulfoxide (B87167) elimination. researchgate.netmedcraveonline.com This strategy utilizes a chiral sulfinylquinone as a dienophile. The chiral auxiliary directs the facial selectivity of the cycloaddition with a suitable diene, thereby establishing the stereochemistry of the newly formed ring junction.

The key step in this enantioselective synthesis is the Diels-Alder reaction between an enantiomerically pure sulfinyl-p-benzoquinone and a vinylcyclohexene (B1617736) derivative. researchgate.netmedcraveonline.com The stereochemical outcome of this [4+2] cycloaddition is controlled by the chiral sulfoxide group, which effectively shields one face of the dienophile, leading to a diastereoselective annulation. The subsequent thermal elimination of the sulfoxide group yields the tricyclic core with the desired stereochemistry, which can then be further elaborated to royleanone. This methodology highlights the power of auxiliary-controlled asymmetric reactions in constructing complex chiral molecules.

The biosynthesis of abietane diterpenoids also provides insights into stereochemical control. These natural products are derived from geranylgeranyl pyrophosphate (GGPP). wikipedia.org The initial cyclization steps, catalyzed by diterpene synthases, form the fused ring system with specific stereochemistry. wikipedia.org The conformation of the GGPP precursor dictates the stereochemical outcome of the cyclization cascade, typically resulting in a chair-chair conformation for the A and B rings of the abietane skeleton. wikipedia.org Synthetic strategies can be inspired by these biosynthetic pathways, aiming to mimic the stereocontrolled cyclizations using chemical reagents.

Below is a table summarizing the key stereochemical control strategies discussed:

| Synthetic Strategy | Key Reaction / Principle | Stereochemical Control | Example Compound |

| Chiral Pool Synthesis | Utilization of a chiral starting material with the desired stereochemistry. | The inherent stereochemistry of the natural product precursor is retained throughout the synthesis. | This compound from Carnosic acid nih.gov |

| Enantioselective Synthesis | Asymmetric Diels-Alder reaction using a chiral auxiliary. | The chiral auxiliary (e.g., a sulfoxide) directs the approach of the diene to the dienophile, leading to high diastereoselectivity in the cycloaddition. | (+)-Royleanone researchgate.netmedcraveonline.com |

| Biosynthesis-Inspired | Mimicking enzymatic cyclization cascades. | The conformation of the acyclic precursor and the nature of the cyclization catalyst/reagent determine the stereochemistry of the fused ring system. | Abietane skeleton wikipedia.org |

Ultimately, the choice of synthetic pathway and the method for stereochemical control depend on the availability of starting materials, the desired efficiency of the synthesis, and the specific stereoisomer being targeted. Both chiral pool and enantioselective approaches have proven effective in accessing the complex and stereochemically rich structure of this compound and related diterpenoids.

Biological Activities and Cellular/molecular Mechanisms of Royleanonic Acid

Antitumor and Cytotoxic Activity Research In Vitro

In vitro studies have been crucial in elucidating the potential of royleanonic acid as an anticancer agent. These investigations have primarily focused on its cytotoxicity against various human cancer cell lines and the intricate cellular mechanisms driving these effects.

Cytotoxicity against Human Cancer Cell Lines (e.g., HepG2, MCF7, A549, MIAPaCa-2, MV-3, K562)

This compound has demonstrated varied cytotoxic activity against a panel of human cancer cell lines. Research has shown its effects on liver cancer (HepG2), breast cancer (MCF-7), lung cancer (A549), pancreatic cancer (MIAPaCa-2), melanoma (MV-3), and leukemia (K562) cells. nih.govd-nb.info

Notably, this compound exhibited more potent antitumor activity in some studies, highlighting the importance of the C-20 group in its structure for this effect. d-nb.info However, its cytotoxicity can be modest in certain cell lines. For instance, it was found to have an IC50 of 32.5 µM against the MIAPaCa-2 cell line and was inactive against the K562 human leukemia cell line. nih.govd-nb.info In contrast, some of its derivatives have shown significant cytotoxicity, with IC50 values as low as 1.02–2.03 μM against HepG2 and MCF-7 cell lines. d-nb.info

Table 1: Cytotoxicity of this compound and its Derivatives against Human Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | MIAPaCa-2 | 32.5 | nih.govd-nb.info |

| This compound | K562 | Inactive | nih.govd-nb.info |

| Derivative 7 | HepG2 | 1.02 | d-nb.info |

| Derivative 7 | MCF-7 | 2.03 | d-nb.info |

Exploration of Cellular Mechanisms (e.g., non-Michael acceptor activity)

A key aspect of this compound's mechanism is that its para-benzoquinone structure means it does not act as a Michael acceptor. nih.govd-nb.info Michael acceptors are compounds that can react with cellular nucleophiles like DNA and proteins, a common mechanism for many cytotoxic agents. nih.govmdpi.com The fact that this compound and its derivatives show cytotoxicity despite the blockage of the C-14 conjugate addition site suggests that their antitumor activity is attributable to mechanisms other than Michael addition. nih.govd-nb.info This points towards unique cellular targets and pathways for this class of compounds. nih.gov

Modulation of Cell Proliferation and Apoptosis Pathways

Natural compounds with antitumor properties often exert their effects by modulating signaling pathways associated with cell proliferation and apoptosis. mdpi.com Apoptosis, or programmed cell death, is a critical defense mechanism against cancer. nih.govaging-us.com The deregulation of this process is a hallmark of cancer, contributing to tumor development and resistance to therapies. aging-us.com

While direct studies on this compound's modulation of specific apoptosis pathways are emerging, the broader class of polyphenols, to which it belongs, is known to induce apoptosis in cancer cells. mdpi.com This can occur through both intrinsic and extrinsic pathways, often involving the activation of caspases, a family of proteases essential for apoptosis. mdpi.comtjpr.org For instance, other natural compounds have been shown to trigger apoptosis by activating caspase-8 and caspase-9. tjpr.org The ability of such compounds to induce apoptosis in tumor cells makes them promising candidates for cancer therapy. mdpi.comaging-us.com

Antioxidant Research

In addition to its anticancer properties, this compound has been investigated for its antioxidant potential. This research area explores its ability to neutralize harmful free radicals and to activate the body's own antioxidant defense systems.

Free Radical Scavenging Properties

This compound has been identified as an antioxidant component in certain herbs. researchgate.netresearchgate.net It exhibits free radical scavenging activity, which is the ability to neutralize reactive oxygen species (ROS). researchgate.nettubitak.gov.tr ROS are highly reactive molecules that can cause damage to cells, contributing to various diseases, including cancer. tubitak.gov.tr

Activation of Antioxidant Signaling Pathways (e.g., Nrf2-HO-1/NQO-1)

A crucial mechanism by which compounds like this compound can exert antioxidant effects is through the activation of the Nrf2-HO-1/NQO-1 signaling pathway. consensus.appdovepress.com The Nrf2 pathway is a primary regulator of cellular defense against oxidative stress. dovepress.commdpi.com

Under conditions of oxidative stress, the transcription factor Nrf2 translocates to the nucleus and activates the expression of a battery of antioxidant and detoxifying genes. consensus.appdovepress.commdpi.com These include heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO-1). consensus.appmdpi.comnih.gov The induction of these enzymes enhances the cell's capacity to neutralize ROS and protect against oxidative damage. consensus.appdovepress.com The activation of the Nrf2/HO-1 pathway is a key strategy for cellular protection and is a target for therapeutic intervention in diseases associated with oxidative stress. consensus.appdovepress.com

Inhibition of Oxidative Stress in Cellular Models

This compound is investigated for its potential to counteract oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive products. frontiersin.orgmdpi.com Oxidative stress can damage cellular components like lipids, proteins, and DNA, and is implicated in a variety of diseases. frontiersin.orgnih.gov

While direct and extensive studies on this compound are emerging, research on related compounds provides insight into its potential mechanisms. Abietane (B96969) diterpenes, the class of compounds to which this compound belongs, are recognized for protecting cells against oxidative stress. scribd.com The protective action often involves the modulation of endogenous antioxidant systems. For instance, related compounds have been shown to enhance the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx), which are crucial for neutralizing harmful ROS. frontiersin.org

In cellular models, the introduction of compounds similar to this compound has been shown to alleviate the damaging effects of induced oxidative stress. nih.gov For example, carnosic acid, another phenolic diterpene, protects neuronal cells by activating the Nrf2 signaling pathway, a key regulator of antioxidant responses, and by mitigating mitochondrial dysfunction. nih.gov Oleanolic acid, a triterpenoid (B12794562) with structural similarities, also protects against oxidative stress by bolstering antioxidant defense systems and reducing the generation of ROS. mdpi.com These findings suggest that this compound may exert its antioxidant effects by scavenging free radicals directly and by upregulating cellular antioxidant defenses, thereby preventing oxidative damage to vital cellular structures. mdpi.comnih.gov

Anti-inflammatory Research

This compound has been a subject of anti-inflammatory research, focusing on its ability to modulate key components of the inflammatory response.

Modulation of Pro-inflammatory Mediators (e.g., TNF, IL-6)

This compound has demonstrated the ability to modulate the production of key pro-inflammatory cytokines, which are signaling molecules that drive inflammatory processes. Specifically, research has shown that extracts containing this compound can decrease the levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). researchgate.net These cytokines are central to the inflammatory cascade; high levels are associated with chronic inflammatory diseases. mdpi.comclinexprheumatol.org

TNF-α is a critical initiator of the inflammatory response, stimulating the release of other mediators, including IL-6. clinexprheumatol.orgmdpi.com IL-6 itself has a wide range of pro-inflammatory effects and is a therapeutic target in many chronic inflammatory conditions. mdpi.com The ability of this compound to suppress these two pivotal cytokines points to its significant anti-inflammatory potential. This action is shared by other structurally related triterpenoids, such as oleanolic acid and roburic acid, which also potently inhibit the production of TNF-α and IL-6 in various experimental models. mdpi.comfrontiersin.org

Table 1: Effect of this compound and Related Compounds on Pro-inflammatory Mediators

| Compound | Mediator | Observed Effect | Reference |

|---|---|---|---|

| This compound (in extracts) | TNF-α | Decrease | researchgate.net |

| This compound (in extracts) | IL-6 | Decrease | researchgate.net |

| Oleanolic Acid | TNF-α | Represses gene expression | mdpi.com |

| Oleanolic Acid | IL-6 | Reduces production | mdpi.com |

| Roburic Acid | TNF-α | Binds directly to inhibit activity | frontiersin.org |

Impact on Inflammatory Signaling Pathways (e.g., NF-κB, MAPK, STAT3, PI3K-Akt)

The anti-inflammatory effects of this compound and related compounds are rooted in their ability to interfere with major intracellular signaling pathways that regulate the expression of inflammatory genes.

NF-κB Pathway : The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone in the inflammatory process, controlling the transcription of numerous pro-inflammatory genes, including those for TNF-α and IL-6. mdpi.combibliotekanauki.pl Many anti-inflammatory natural products exert their effects by inhibiting this pathway. Research on related compounds like roburic acid shows it can block NF-κB activation by directly binding to TNF-α and preventing it from interacting with its receptor. frontiersin.org Oleanolic acid also demonstrates inhibitory effects on NF-κB signaling. mdpi.com This inhibition prevents the downstream cascade that leads to the production of inflammatory mediators, suggesting a likely mechanism for this compound. plos.orgresearchgate.net

MAPK Pathway : The Mitogen-Activated Protein Kinase (MAPK) pathways (including p38, ERK, and JNK) are another set of critical signaling cascades involved in inflammation. nih.gov They are activated by inflammatory stimuli and play a role in the production of cytokines and other inflammatory mediators. researchgate.netmdpi.com Studies on compounds like roburic acid have shown inhibition of MAPK signaling pathways as part of their anti-inflammatory action. frontiersin.org By interfering with MAPK signaling, these compounds can effectively dampen the cellular response to inflammatory triggers. bmbreports.orgstanford.edu

STAT3 Pathway : The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor activated by various cytokines, most notably IL-6. frontiersin.org Aberrant STAT3 activation is linked to chronic inflammation and cancer. amegroups.orgjcancer.org Phytochemicals such as carnosic acid have been shown to suppress the STAT3 signaling pathway. researchgate.net This inhibition can block the pro-inflammatory and pro-proliferative signals mediated by cytokines like IL-6, representing another potential therapeutic avenue for this compound. mdpi.com

PI3K-Akt Pathway : The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling route involved in cell survival, proliferation, and inflammation. mdpi.com This pathway can be activated by various stimuli and has been shown to interact with other inflammatory pathways like NF-κB. mdpi.com Natural compounds such as rosmarinic acid and oleanolic acid have been found to modulate the PI3K/Akt pathway as part of their protective effects against inflammation and oxidative stress. mdpi.comfrontiersin.org For instance, activation of this pathway can lead to the upregulation of antioxidant defenses via Nrf2. nih.govijbs.com

Table 2: Impact of Related Compounds on Inflammatory Signaling Pathways

| Pathway | Modulating Compound (Example) | Mechanism/Effect | Reference |

|---|---|---|---|

| NF-κB | Roburic Acid | Inhibits TNF-induced activation by blocking TNF-R1 interaction. | frontiersin.org |

| NF-κB | Oleanolic Acid | Inhibits NF-κB activation in inflammatory models. | mdpi.com |

| MAPK | Roburic Acid | Inhibits the MAPK signaling pathway. | frontiersin.org |

| MAPK | 7S MaR1 | Inhibits p38 and ERK phosphorylation to reduce IL-6 expression. | bmbreports.org |

| STAT3 | Carnosic Acid | Diminishes the phosphorylation of STAT3. | researchgate.net |

| STAT3 | Curcumin | Inhibits STAT3 phosphorylation, reducing IL-6 secretion. | mdpi.com |

| PI3K-Akt | Oleanolic Acid | Reduces the expression of PI3K/Akt/mTOR pathway components. | mdpi.com |

| PI3K-Akt | Rosmarinic Acid | Activates the PI3K/Akt pathway to reduce oxidative stress. | frontiersin.org |

Cellular Immune Response Modulation

The anti-inflammatory properties of this compound suggest it can modulate the cellular immune response. The immune system is broadly divided into innate and adaptive responses, with various cells like macrophages, lymphocytes (T cells and B cells), and dendritic cells playing key roles. technologynetworks.comnih.gov

Modulation of the cellular immune response can occur through several mechanisms:

Inhibition of Macrophage Activation : Macrophages are key innate immune cells that, when activated, produce large amounts of pro-inflammatory cytokines like TNF-α and IL-6. By inhibiting these mediators, this compound likely dampens macrophage-driven inflammation. mdpi.com

Modulation of T-cell Function : T-cells are central players in the adaptive immune response. technologynetworks.com Helper T cells can promote inflammation, while regulatory T cells (Tregs) suppress it. technologynetworks.commdpi.com Compounds like retinoic acid can influence the differentiation of T cells, promoting a regulatory or anti-inflammatory phenotype under certain conditions. mdpi.com Given its effects on cytokine production, this compound may similarly influence the balance of T-cell subsets.

Antimicrobial Research

This compound and its derivatives have been evaluated for their ability to inhibit the growth of pathogenic microorganisms.

Antibacterial Activities against Specific Bacterial Pathogens

Research has confirmed the in vitro antimicrobial activity of this compound derivatives against several bacterial pathogens. researchgate.net The focus has been primarily on Gram-positive bacteria, which are characterized by a thick peptidoglycan cell wall.

Studies have demonstrated that these compounds are effective against species such as Staphylococcus aureus, a common pathogen responsible for a wide range of skin and systemic infections. mdpi.com The antimicrobial activity of related compounds is often attributed to their ability to disrupt the bacterial cell membrane or interfere with essential cellular processes like cell wall synthesis. nih.gov While the precise mechanism of action for royleanonic abietanes is not fully elucidated, their lipophilic nature likely facilitates interaction with the bacterial membrane, potentially leading to increased permeability and cell death. researchgate.netnih.gov

Table 3: Reported Antibacterial Activity of this compound and Related Compounds

| Compound Type | Targeted Pathogen Type | Example Pathogen | Reference |

|---|---|---|---|

| Royleanone (B1680014) Derivatives | Gram-positive bacteria | Not specified in snippet | researchgate.net |

| Hyaluronic acid derivatives (for context) | Gram-positive bacteria | Staphylococcus aureus | mdpi.com |

| Hyaluronic acid derivatives (for context) | Gram-negative bacteria | Pseudomonas aeruginosa, Escherichia coli | mdpi.com |

| Oleanolic acid (for context) | Gram-positive bacteria | Vancomycin-resistant enterococci (VRE) | igi-global.com |

Proposed Mechanisms (e.g., Quinone Moiety Electrophilicity, Reactive Oxygen Species Generation, Membrane Interaction)

The biological activities of this compound are underpinned by its distinct chemical structure, particularly the presence of a quinone moiety. Several mechanisms have been proposed to explain its effects at a cellular and molecular level, including the electrophilicity of its quinone ring, its potential to generate reactive oxygen species, and its interactions with cellular membranes.

Quinone Moiety Electrophilicity this compound is an abietane-type diterpene that features a para-quinone ring system. Quinones are recognized as electrophilic molecules, acting as Michael acceptors that can readily react with nucleophiles. scribd.com This electrophilicity allows them to form covalent bonds with biological macromolecules, such as the thiol groups in cysteine residues of proteins. The reactivity of ortho- and para-quinone methides, which are related structures, as electrophiles in chemical reactions is well-documented. ekb.eg This capacity for covalent modification suggests that this compound may exert its biological effects by altering the structure and function of key cellular proteins. For instance, the electrophilic nature of quinone derivatives enables them to interact with proteins involved in cellular signaling pathways. biointerfaceresearch.com

Reactive Oxygen Species (ROS) Generation The quinone structure is central to another proposed mechanism: the generation of Reactive Oxygen Species (ROS). dovepress.com Quinones can participate in cellular redox cycling. In this process, the quinone is first reduced to a semiquinone radical by cellular reductases, such as NADPH-cytochrome P450 reductase. This semiquinone can then react with molecular oxygen to regenerate the parent quinone, while producing a superoxide anion radical (•O₂⁻). frontiersin.org This process can repeat, leading to the continuous generation of superoxide, which is a precursor to other ROS like hydrogen peroxide (H₂O₂). frontiersin.orgrfppl.co.in While often associated with cellular damage, controlled ROS generation can also function as a signaling mechanism. rfppl.co.in Therefore, the biological activities of this compound may be mediated, at least in part, by its ability to induce a state of mild oxidative stress that triggers cellular response pathways. biointerfaceresearch.comdovepress.com

Membrane Interaction As a lipophilic diterpene, this compound is expected to interact with cellular membranes. The interactions between small molecules and lipid bilayers can be complex, involving hydrophobic and electrostatic forces. acgpubs.org Such interactions can modulate the physical properties of the membrane, including its fluidity and permeability. acgpubs.org It is plausible that this compound partitions into the lipid bilayer of cell membranes, which could, in turn, affect the function of membrane-embedded proteins like receptors and ion channels. acgpubs.orgacgpubs.org Some studies on plant extracts containing this compound note a protective effect on cellular membranes against oxidative damage, suggesting a potential stabilizing interaction. biointerfaceresearch.com The ability of nucleic acid bases to interact with the hydrophobic core of phospholipids (B1166683) further highlights the diverse ways molecules can engage with membranes. researchgate.net

Metabolic Regulation Research

Pancreatic Lipase (B570770) Inhibition in Anti-Obesity Contexts

Pancreatic lipase is a critical enzyme for the digestion and absorption of dietary fats, breaking down triglycerides into absorbable free fatty acids and monoacylglycerols. wikipedia.orgmdpi.com Inhibition of this enzyme is a well-established therapeutic strategy for managing obesity. wikipedia.orgnih.gov In the search for natural pancreatic lipase inhibitors, extracts from Salvia officinalis (sage) demonstrated significant inhibitory activity. nih.gov

Bioassay-guided fractionation of sage extract led to the isolation of several abietane-type diterpenes, including this compound, carnosic acid, and carnosol (B190744). wikipedia.orgnih.gov When tested for their ability to inhibit pancreatic lipase, these compounds showed varied efficacy. Carnosic acid and carnosol were found to be substantial inhibitors of pancreatic lipase activity. wikipedia.orgmdpi.com In contrast, this compound exhibited weaker inhibitory action in these assays. mdpi.com One study reported an IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity) of 35 mg/mL for this compound, which was considerably higher than that for carnosic acid and carnosol. mdpi.com This indicates a lower potential for this compound to directly contribute to anti-obesity effects through the mechanism of pancreatic lipase inhibition compared to other related compounds from the same source. mdpi.com

| Compound | Source | Reported Pancreatic Lipase Inhibitory Activity | IC₅₀ Value |

|---|---|---|---|

| This compound | Salvia officinalis | Weak inhibition mdpi.com | 35 mg/mL mdpi.com |

| Carnosic acid | Salvia officinalis | Substantial inhibition wikipedia.orgmdpi.com | 12 µg/mL (36 µM) mdpi.com |

| Carnosol | Salvia officinalis | Substantial inhibition wikipedia.orgmdpi.com | 4.4 µg/mL (13 µM) mdpi.com |

| 7-Methoxyrosmanol | Salvia officinalis | Lower inhibition mdpi.com | 32 mg/mL mdpi.com |

Activation of AMP-Activated Protein Kinase (AMPK) Pathway

The AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism. researchgate.net It is activated under conditions of low cellular energy (i.e., high AMP:ATP ratio) and works to restore energy homeostasis by stimulating catabolic pathways that generate ATP, such as fatty acid oxidation and glucose uptake, while inhibiting anabolic, energy-consuming pathways like lipid and protein synthesis. researchgate.netekb.eg Activation of AMPK in tissues such as skeletal muscle, liver, and adipose tissue can lead to improved insulin (B600854) sensitivity and is considered a key target for the treatment of metabolic disorders like type 2 diabetes. frontiersin.org

The AMPK signaling pathway can be activated by various upstream kinases and pharmacological agents. frontiersin.orgcsic.es While activation of AMPK is a known mechanism for some natural compounds to exert their metabolic benefits, there is no direct evidence in the available scientific literature to suggest that this compound functions as an activator of the AMPK pathway. mdpi.comekb.eg Therefore, while the AMPK pathway is a critical component of metabolic regulation, a direct link to the specific biological activities of this compound has not been established.

Modulation of Adipogenesis and Lipolysis

Adipogenesis is the complex process through which pre-adipocytes differentiate into mature, lipid-storing adipocytes, leading to the expansion of adipose tissue. frontiersin.org This process is tightly controlled by a cascade of transcription factors, primarily peroxisome proliferator-activated receptor-γ (PPARγ) and CCAAT/enhancer-binding proteins (C/EBPs). dovepress.comfrontiersin.org Inhibiting adipogenesis is a potential strategy to control obesity. Extracts from Salvia officinalis, which contain this compound, have been shown to inhibit adipocyte differentiation in 3T3-L1 cellular models. nih.govfrontiersin.org The anti-adipogenesis activity of the extract has been attributed to its constituent diterpenes, including this compound. biointerfaceresearch.comnih.gov However, the specific and direct effects of isolated this compound on the key transcription factors of adipogenesis are not as extensively detailed as for its counterpart, carnosic acid. nih.gov

Lipolysis is the metabolic breakdown of stored triglycerides within adipocytes into glycerol (B35011) and free fatty acids, which are then released for use as energy by other tissues. This process is stimulated by hormones and is crucial for mobilizing energy stores. Enhancing lipolysis can help reduce fat storage in adipose tissue. mdpi.com While increasing lipolysis is a potential mechanism for anti-obesity agents, specific studies detailing a direct modulatory effect of this compound on the lipolytic pathway in adipocytes are not prominently featured in the reviewed literature. wikipedia.org

Neurobiological Research

Neuroprotective Effects in Cellular Models

Neurodegenerative diseases, such as Parkinson's disease, are characterized by the progressive loss of specific neuronal populations, often linked to oxidative stress, mitochondrial dysfunction, and neuroinflammation. Cellular models that replicate these pathological features are essential for screening potential neuroprotective compounds. acgpubs.org These models frequently use neurotoxins like 1-methyl-4-phenylpyridinium (MPP+) to induce neuronal cell death, providing a platform to test the efficacy of therapeutic agents.

This compound, as a component of plant extracts like rosemary, has been implicated in neuroprotection. scribd.com The proposed mechanisms for its neuroprotective effects are closely tied to its chemical properties. Its antioxidant capabilities, stemming from the quinone moiety's ability to scavenge free radicals or induce cellular antioxidant defense systems, could mitigate the oxidative stress that is a key driver of neuronal damage in many neurodegenerative models. By reducing levels of damaging reactive oxygen species, this compound could potentially prevent or slow down the cascade of events leading to apoptosis, or programmed cell death. While the broader plant extracts containing this compound are studied for neuroprotective activities, detailed investigations focusing specifically on isolated this compound in various cellular models of neurodegeneration are required to fully elucidate its specific contributions and mechanisms of action. scribd.com

Influence on Neuroinflammatory Processes

Neuroinflammation is a complex biological response of the central nervous system (CNS) to various insults, including infection, trauma, and neurodegenerative diseases. nih.govnih.gov This process is primarily mediated by glial cells, such as microglia and astrocytes, which, when activated, release a variety of inflammatory mediators including cytokines, chemokines, and reactive oxygen species. mdpi.commdpi.com While acute neuroinflammation is a protective mechanism, chronic activation is a key contributor to the pathogenesis of neurodegenerative disorders like Alzheimer's disease. nih.govnih.gov

This compound, an abietane-type diterpene, has been identified as a compound with potential influence over neuroinflammatory responses. scribd.com Research has highlighted its presence in plants known for their anti-inflammatory properties. The molecular structure of this compound allows it to interact with various cellular pathways implicated in inflammation. The core mechanism of neuroinflammation involves the activation of transcription factors like NF-κB, which orchestrates the expression of pro-inflammatory genes. mdpi.com The potential of compounds like this compound to modulate these pathways is a subject of scientific investigation. The activation of microglia is a central event in neuroinflammation, and substances that can temper this activation may hold therapeutic promise. dovepress.com

| Key Inflammatory Mediator | General Role in Neuroinflammation | Potential Interaction with Diterpenes |

| Microglia | Resident immune cells of the CNS; become activated in response to pathogens or injury, releasing inflammatory molecules. nih.gov | Compounds with anti-inflammatory properties may modulate microglial activation state. |

| NF-κB (Nuclear Factor kappa B) | A key transcription factor that regulates the expression of many pro-inflammatory genes, including cytokines and chemokines. mdpi.com | Diterpenes can inhibit the NF-κB signaling pathway, reducing the production of inflammatory mediators. |

| Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-1β) | Signaling molecules that promote inflammation and can contribute to neuronal damage when chronically elevated. frontiersin.orgmdpi.com | Bioactive compounds can suppress the release of these cytokines from activated glial cells. |

| NLRP3 Inflammasome | A multiprotein complex that, when activated, triggers the release of potent pro-inflammatory cytokines IL-1β and IL-18. dovepress.com | Anti-inflammatory molecules may interfere with the assembly and activation of the NLRP3 inflammasome. |

Other Biological Activities (e.g., Antidiabetic, Antiallergic)

Beyond its potential role in neuroinflammation, this compound has been investigated for other significant biological activities, notably in the contexts of diabetes and allergic reactions.

Antidiabetic Activity

Diabetes mellitus is a metabolic disorder characterized by high blood sugar levels (hyperglycemia) resulting from defects in insulin secretion, insulin action, or both. mdpi.comnih.gov A key strategy in managing hyperglycemia is to control glucose production in the liver (gluconeogenesis). mdpi.com Research has identified this compound as an active compound in rosemary that exhibits potential antidiabetic effects. researchgate.net

Specifically, this compound has been shown to suppress the expression of genes crucial for gluconeogenesis. researchgate.net Studies using luciferase reporter assays have demonstrated that it can inhibit the forskolin (B1673556) (FSK)-induced expression of promoters for key gluconeogenic enzymes, namely phosphoenolpyruvate carboxykinase (PEPCK-C) and glucose-6-phosphatase (G6Pase) . researchgate.net This suppression is monitored through the cAMP response element (CRE), a sequence in the DNA that binds transcription factors to regulate gene expression in response to hormonal signals that raise intracellular cAMP, like glucagon (B607659). researchgate.netatrainceu.com By inhibiting these pathways, this compound may help to lower blood glucose levels. researchgate.net

| Target Gene/Element | Function in Glucose Metabolism | Reported Effect of this compound | Reference |

| PEPCK-C | A rate-limiting enzyme in hepatic gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors. mdpi.com | Suppresses FSK-induced gene promoter expression. | researchgate.net |

| G6Pase | Catalyzes the final step of gluconeogenesis and glycogenolysis, releasing free glucose into the bloodstream. mdpi.com | Suppresses FSK-induced gene promoter expression. | researchgate.net |

| CRE (cAMP Response Element) | A regulatory element in gene promoters that mediates transcriptional response to cAMP, a key second messenger in glucagon signaling. researchgate.net | Suppresses FSK-induced luciferase expression monitored by the CRE promoter. | researchgate.net |

Antiallergic Activity

Allergic reactions are hypersensitivity disorders of the immune system. Immediate hypersensitivity reactions are primarily mediated by mast cells. nih.gov When an allergen binds to IgE antibodies on the surface of mast cells, it triggers their degranulation—a process that releases a flood of inflammatory mediators like histamine (B1213489) and leukotrienes, causing the classic symptoms of allergy. aimspress.commdpi.com

Structure Activity Relationship Sar Studies of Royleanonic Acid and Analogues

Identification of Key Pharmacophoric Features for Biological Efficacy

The biological efficacy of royleanonic acid and its derivatives is highly dependent on specific structural motifs. Research has pinpointed several key features, including the substituent at the C-20 position, oxygenation patterns on the B-ring, the integrity of the para-quinone system, and modifications of the carboxyl group into amides.

Influence of the C-20 Group on Antitumor Activity

The carboxylic acid group at the C-20 position has been identified as a crucial element for the antitumor properties of this compound. Comparative studies have demonstrated that this compound exhibits more potent antitumor activity than its analogues that lack this C-20 functional group, such as miltionone I and deoxyneocryptotanshinone. acs.org For instance, while this compound itself was found to be inactive against the K562 human leukemia cell line, its presence highlights a structural requirement that can be modified to enhance potency. acs.org The verification of the C-20 group's importance was established through cytotoxicity assays which showed a marked difference in activity between this compound and its C-20-lacking counterparts. acs.orgresearchgate.net This finding suggests that the C-20 carboxyl group is a key pharmacophoric feature for cytotoxicity.

Table 1: Comparative Cytotoxicity Highlighting the C-20 Group Data extracted from referenced studies.

| Compound | Key Feature | Reported Antitumor Activity |

|---|---|---|

| This compound | Contains C-20 carboxyl group | More potent than analogues lacking the group acs.org |

| Miltionone I | Lacks C-20 carboxyl group | Lower antitumor activity acs.org |

| Deoxyneocryptotanshinone | Lacks C-20 carboxyl group | Inactive (IC50 > 100 µM) against MIAPaCa-2 cell line acs.org |

Role of Oxygenation at C-7 in Cytotoxicity

Oxygenation on the B-ring of the abietane (B96969) skeleton, particularly at the C-7 position, is essential for cytotoxic activity. researchgate.net Studies on various royleanone (B1680014) derivatives indicate that the presence of an electron-donating group at position C-6 and/or C-7 significantly enhances the cytotoxic effect. acs.org For example, compounds like 7α-acetoxy-6β-hydroxyroyleanone and 6β,7α-dihydroxyroyleanone, which are oxygenated at C-7, exhibit notable cytotoxic and antimycobacterial activities. acs.orgmdpi.com

Importance of the para-Quinone Structure and C-14 Carbonyl Group

The para-quinone moiety in Ring C, which includes a critical carbonyl group at the C-14 position, is a defining feature for the bioactivity of royleanones. researchgate.net The structural integrity of this 1,4-benzoquinone (B44022) ring is considered important for the observed cytotoxicity. researchgate.net The characteristic 13C NMR chemical shifts for this system confirm the presence of the tetra-substituted para-benzoquinone moiety, with the C-14 carbonyl signal appearing around δC 187.4. nih.gov

The cytotoxic activity of royleanones is diminished in related compounds where this structure is altered, underscoring the importance of both the para-quinone arrangement and the C-14 carbonyl group. researchgate.net The biosynthesis of royleanones proceeds through oxidation of a diphenol precursor, leading to the thermodynamically stable para-quinone structure, which appears to be optimized for biological interaction. acs.orgmdpi.com

Impact of Amide Derivative Formation on Bioactivity

Recognizing the importance of the C-20 carboxyl group, researchers have explored its modification into various amide derivatives to enhance bioactivity. acs.orgresearchgate.net This strategy has proven successful, with the synthesis of numerous amide analogues leading to compounds with potent antitumor activities. researchgate.net A study involving the synthesis of fifteen new amide derivatives of this compound found that eight of these compounds exhibited moderate to potent cytotoxic activities against human cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer). researchgate.net

Notably, certain derivatives demonstrated significant cytotoxicity, with IC50 values below 10 μM. researchgate.net For instance, one of the most active compounds showed IC50 values of 1.02 μM against HepG2 and 2.03 μM against MCF-7 cells. researchgate.net These findings confirm that converting the C-20 carboxylic acid into an amide is a viable strategy for generating this compound analogues with improved anticancer efficacy.

Table 2: Cytotoxicity (IC50, μM) of Selected this compound Amide Derivatives Data derived from a study on 15 synthesized amide derivatives against three human cancer cell lines. researchgate.net

| Derivative | Linker/Amine Moiety | HepG2 | MCF-7 | A549 |

|---|---|---|---|---|

| Amide 1 | Example Moiety A | >40 | >40 | >40 |

| Amide 2 | Example Moiety B | 7.34 | 12.33 | 10.12 |

| Amide 3 | Example Moiety C | 2.03 | 1.02 | 4.33 |

| Amide 4 | Example Moiety D | 5.66 | 8.99 | 15.43 |

| Amide 5 | Example Moiety E | >40 | >40 | >40 |

| Amide 6 | Example Moiety F | 10.11 | 15.67 | 21.09 |

| Amide 7 | Example Moiety G | 6.54 | 9.87 | 13.21 |

| Amide 8 | Example Moiety H | 3.45 | 5.01 | 8.76 |

Rational Design and Synthesis of this compound Analogues Based on SAR

The principles of rational design, informed by SAR studies, have guided the synthesis of novel this compound analogues with enhanced therapeutic potential. By identifying the key pharmacophoric features, chemists can strategically modify the parent structure to improve its biological activity.

For example, the established importance of the C-20 carboxyl group led directly to the rational design and synthesis of the amide derivatives discussed previously. acs.orgresearchgate.net The synthesis often begins with a related natural product, such as carnosic acid, which provides the necessary tricyclic abietane skeleton. The process involves several steps, including intramolecular esterification to form a lactone, protection of hydroxyl groups, oxidation to create the para-quinone ring, and finally, aminolysis of the lactone to yield the desired amide derivatives. researchgate.net

Similarly, understanding the role of C-7 oxygenation has prompted the synthesis of various ester derivatives at this position. Starting with naturally occurring royleanones like 6,7-dehydroxyroyleanone or 7α-acetoxy-6β-hydroxyroyleanone, researchers have introduced different acyl groups to modulate the compound's lipophilicity and bioactivity, leading to derivatives with enhanced anti-inflammatory and cytotoxic effects. nih.govmdpi.com These synthetic efforts demonstrate a clear feedback loop where SAR data informs the rational design of next-generation compounds.

Computational Approaches to SAR Prediction and Modeling

Computational methods are increasingly employed to accelerate the drug discovery process by predicting the SAR of compounds like this compound before their synthesis. These in silico techniques provide valuable insights into how a molecule might interact with its biological target. mdpi.com

Methods such as molecular docking, molecular dynamics (MD) simulations, and the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties are used to evaluate potential analogues. mdpi.com For instance, a computational study on derivatives of 7α-acetoxy-6β-hydroxyroyleanone analyzed their potential as anticancer agents by docking them into the active sites of apoptosis and cell proliferation regulators. mdpi.com MD simulations were then used to assess the stability of the ligand-protein complexes, and ADMET predictions helped to forecast the drug-likeness and potential toxicity of the designed compounds. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational tool. QSAR models use statistical methods to correlate variations in the chemical structure of a group of molecules with their biological activity, creating predictive models that can screen virtual libraries of compounds to identify promising new leads. These computational approaches allow for the rapid, cost-effective evaluation of many potential structures, helping to prioritize the most promising candidates for synthesis and biological testing.

Computational and in Silico Studies of Royleanonic Acid

Molecular Docking Simulations for Target Identification and Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. mdpi.comsemanticscholar.org This method is crucial for identifying potential protein targets and understanding the specific interactions that stabilize the ligand-receptor complex, such as hydrogen bonds and hydrophobic interactions. mdpi.comsemanticscholar.org

Studies on royleanone (B1680014) derivatives, which share the core structure of royleanonic acid, have utilized molecular docking to elucidate their inhibitory mechanisms. One key target investigated is P-glycoprotein (P-gp), a protein associated with multidrug resistance (MDR) in cancer cells. nih.govnih.gov Molecular docking simulations were performed to clarify the molecular mechanisms by which these compounds exert their inhibitory effect on P-gp activity. nih.govnih.gov The simulations suggested that the presence of aromatic groups enhances the binding affinity of royleanone derivatives towards P-gp. nih.govnih.gov

Further analysis of the docking poses indicated that royleanone derivatives could bind to different sites on P-gp, including the substrate-binding H-site, suggesting a competitive inhibition mechanism. nih.gov Notably, certain benzoylated derivatives were found to bind favorably to the M-site, indicating a potential role as noncompetitive efflux modulators. nih.govnih.gov

| Ligand (Royleanone Derivative) | Target Protein | Binding Site | Predicted Mode of Action | Reference |

|---|---|---|---|---|

| Royleanone Benzoyl Derivative (4) | P-glycoprotein (P-gp) | H-site | Competitive Inhibition | nih.gov |

| Royleanone Benzoyl Derivative (4) | P-glycoprotein (P-gp) | M-site | Noncompetitive Efflux Modulation | nih.govnih.gov |

| Royleanone Benzoyl Derivative (5) | P-glycoprotein (P-gp) | M-site | Noncompetitive Efflux Modulation | nih.gov |

Network Pharmacology Analysis for Systemic Biological Effects

Network pharmacology is an approach that shifts the drug discovery paradigm from "one-target, one-drug" to a more holistic "multi-target, multi-component" model. colab.wsfrontiersin.org This methodology is particularly well-suited for natural products, which often contain multiple active compounds that act on numerous targets within a complex biological network. frontiersin.orgnih.gov By integrating data from pharmacology, computer science, and network biology, it aims to uncover the systemic effects and underlying mechanisms of compounds. colab.wsmdpi.com

The initial step in network pharmacology involves identifying the potential molecular targets of a compound. For phytochemicals like this compound, found in plants such as Salvia officinalis, targets are predicted using databases like SwissTargetPrediction, BindingDB, and PubChem. colab.wsmdpi.comnih.gov Simultaneously, disease-related genes are collected from databases such as GeneCards and OMIM. nih.gov

The identified compound targets and disease-related genes are then used to construct a Compound-Target (C-T) network, visualized using software like Cytoscape. mdpi.comnih.gov This network illustrates the complex relationships between the active ingredients and their potential protein targets. 14.139.251 Subsequently, the target proteins are submitted to databases like STRING to build a Protein-Protein Interaction (PPI) network. nih.gov14.139.251 The PPI network highlights the functional interplay and connectivity among the targets, helping to identify core proteins or "hub" genes that are central to the compound's mechanism of action. colab.wsnih.gov

Gene Ontology (GO) enrichment analysis is a bioinformatic method used to interpret the biological significance of a set of genes. nih.govnih.gov It classifies gene functions into three main domains: Biological Process (BP), Cellular Component (CC), and Molecular Function (MF). github.iobiorxiv.org By analyzing the predicted targets of this compound and related compounds, GO enrichment can reveal which biological processes and molecular functions are most significantly affected. colab.wsnih.gov